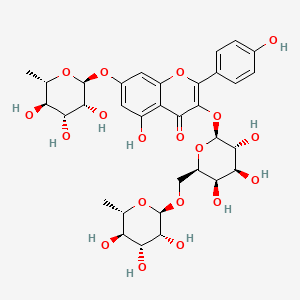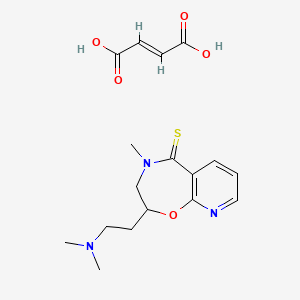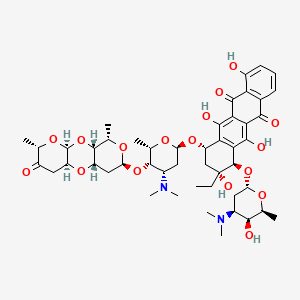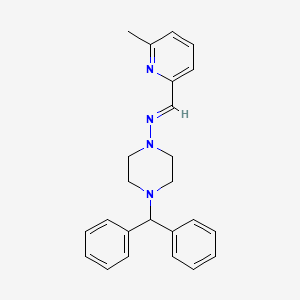
Sarpagine
Descripción general
Descripción
Sarpagine is a type of indole alkaloid that is structurally characterized by a rigid cage scaffold . It is one of the most important groups of monoterpenoid indole alkaloids . These alkaloids have been isolated mainly from the medicinal plant families Apocynaceae and Loganiaceae, especially from the genera Alstonia, Rauwolfia, and Gelsemium .
Synthesis Analysis
The synthesis of this compound alkaloids involves a concise, collective, and asymmetric process . The key steps in the synthesis include tandem sequential oxidative cyclopropanol ring-opening cyclization and ketone α-allenylation . These steps ensure the concurrent assembly of the caged this compound scaffold and installation of requisite derivative handles . The synthesis starts with L-tryptophan as the starting material .Molecular Structure Analysis
This compound alkaloids feature a polycyclic ring system with an azabicyclo [3.3.1]-nonane core . This core serves as the biogenetic precursor for more complex ajmaline and koumine type indole alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Mannich-type cyclization to construct the key indole-fused azabicyclo [3.3.1]nonane common intermediate . A SmI2 mediated coupling is used to fuse the aza-bridged E-ring . Stereoselective olefinations are used to install either the 19-E or 19-Z terminal alkenes presented in the natural alkaloids .Physical and Chemical Properties Analysis
This compound has a molecular formula of C19H22N2O2 and a molecular weight of 310.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . Its exact mass is 310.168127949 g/mol and its monoisotopic mass is 310.168127949 g/mol . Its topological polar surface area is 59.5 Ų .Aplicaciones Científicas De Investigación
Síntesis de alcaloides bisindólicos
La sarpagine es un componente clave en la síntesis de alcaloides bisindólicos, que son más potentes en su actividad biológica que sus unidades monoméricas correspondientes . La síntesis de bisindoles es mucho más desafiante que la síntesis de alcaloides indólicos monoméricos . La this compound es una de las unidades monoméricas que pertenecen a las series de this compound, ajmalina, macroline, vobasine y pleiocarpamine .
Alcaloides bioactivos
Se ha completado la síntesis de varios alcaloides bioactivos utilizando this compound . Estos alcaloides bioactivos tienen importantes propiedades medicinales y son una parte esencial del proceso de descubrimiento de fármacos .
Inhibidor de NF-κB
La this compound se utiliza en la síntesis de N4-Metiltalpinina, un conocido inhibidor de NF-κB . Los inhibidores de NF-κB tienen aplicaciones potenciales en el tratamiento de diversas enfermedades, incluidos el cáncer y los trastornos inflamatorios .
Alcaloides anticancerígenos
La this compound se utiliza en la síntesis de alcaloides anticancerígenos como talpinina, O-acetiltalpinina y macrocarpinas F–G . Estos alcaloides han mostrado resultados prometedores en estudios preclínicos por sus posibles actividades anticancerígenas .
Descubrimiento de fármacos
Los alcaloides de la this compound ofrecen oportunidades significativas en el descubrimiento de fármacos . Sus diversas modificaciones estructurales y síntesis totales eficientes los hacen altamente valiosos en el desarrollo de nuevos agentes terapéuticos .
Medicina tradicional
La this compound se encuentra en varias especies vegetales de la familia Apocynaceae, que se han utilizado en medicinas tradicionales o populares durante siglos . Los valores medicinales de estas plantas son evidentes en el folclore y sus usos etnofarmacológicos en todo el mundo .
Mecanismo De Acción
Target of Action
Sarpagine, also known as Raupin, is a type of indole alkaloid It’s known that these alkaloids have been isolated mainly from medicinal plant families like apocynaceae and loganiaceae . They are common in plants like Rauwolfia, Gelsemium, and Catharanthus . These alkaloids have been associated with various biological activities, including anti-cancer, anti-inflammatory, anti-hypertensive, and anti-malarial effects .
Mode of Action
Recent studies have shown that an analogue of this compound exerts anti-proliferation effects by inducing ferroptosis . Ferroptosis is a form of non-apoptotic cell death that may provide new solutions in future cancer therapies .
Biochemical Pathways
The synthesis of this compound involves a homo-mannich reaction of cyclopropanol with imines generated via a bischler-napieralski reaction . This reaction enables a protecting-group-free, redox-economic, four-step access to the tetracyclic this compound core from L-tryptophan esters .
Result of Action
It has been found that an analogue of this compound shows a tenfold improvement in anti-cancer activities . This suggests that this compound and its analogues could have significant therapeutic potential.
Safety and Hazards
Análisis Bioquímico
Cellular Effects
Sarpagine has been reported to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sarpagine involves a series of chemical reactions starting from readily available starting materials.", "Starting Materials": [ "L-Tryptophan", "Dihydro-β-erythroidine", "Methylamine", "Formaldehyde", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "1. L-Tryptophan is reacted with dihydro-β-erythroidine in the presence of methylamine to form a Schiff base intermediate.", "2. The Schiff base intermediate is then reduced with sodium borohydride to form an amine intermediate.", "3. The amine intermediate is then reacted with formaldehyde and acetic anhydride to form an imine intermediate.", "4. The imine intermediate is then reduced with sodium borohydride to form a secondary amine intermediate.", "5. The secondary amine intermediate is then reacted with hydrochloric acid to form a salt.", "6. The salt is then treated with sodium hydroxide to form a free base.", "7. The free base is then dissolved in ethanol and extracted with diethyl ether.", "8. The diethyl ether extract is then evaporated to yield crude Sarpagine.", "9. The crude Sarpagine is then purified by column chromatography using chloroform as the eluent." ] } | |
Número CAS |
482-68-8 |
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12-,15?,17+,18+/m1/s1 |
Clave InChI |
VTVQHYQGTTVKDE-VWFUFAFFSA-N |
SMILES isomérico |
C/C=C\1/CN2[C@H]3C[C@H]1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
SMILES canónico |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
Apariencia |
Solid powder |
| 482-68-8 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sarpagine; Raupin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Sarpagine?
A1: this compound has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol. [, ]
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, several spectroscopic techniques have been employed to characterize this compound. These include single-crystal X-ray diffraction, Fourier Transform Infrared Spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). [, , , , ]
Q3: What is the absolute configuration of this compound?
A3: The absolute configuration of this compound has been established as 3S, 5S, 15R, 16R through single-crystal X-ray diffraction studies. []
Q4: What is the significance of the exomethylene fragment in this compound's structure?
A4: The exomethylene fragment (C18-C19=C20-C21) in this compound's polycyclic backbone consistently adopts the E-configuration, as observed in various Vinca erecta alkaloids. []
Q5: How does the presence of a carbonyl group at the C-2 position of the indole ring in this compound affect its 13C NMR spectrum?
A5: The carbonyl group influences the chemical shifts of the C-3 and C-3a carbons in the 13C NMR spectrum. This observation aids in distinguishing these signals from other carbons in the indole ring. []
Q6: What is the role of Polyneuridine aldehyde esterase in this compound biosynthesis?
A6: Polyneuridine aldehyde esterase, a highly specific enzyme, plays a crucial role in this compound biosynthesis by catalyzing the transformation of the monoterpenoid C10-unit into the C9-unit at the polyneuridine aldehyde stage. []
Q7: How is this compound distributed within the Rauvolfia tetraphylla plant?
A7: Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) studies reveal that this compound primarily accumulates in the epidermal and cortex tissues of the roots in Rauvolfia tetraphylla. []
Q8: What are the key challenges in the total synthesis of this compound and related alkaloids?
A8: The intricate structure of this compound presents challenges in its total synthesis, particularly in establishing the correct stereochemistry at various chiral centers and constructing the complex ring systems. [, , , ]
Q9: What are some key strategies employed in the total synthesis of this compound alkaloids?
A9: Various innovative strategies have been developed for the total synthesis of this compound alkaloids. Some of these include:
- The use of chiral auxiliaries like the Schöllkopf auxiliary for the stereoselective construction of the required tryptophan unit. []
- Employing a [5+2]-cycloaddition followed by ring enlargement to efficiently access the core structure. [, ]
- Utilizing a biomimetic approach involving an intramolecular Mannich reaction to construct the characteristic 1-azabicyclo[2.2.2]octane ring system. []
- Exploiting an intramolecular oxidative coupling between a ketone and a Weinreb amide to assemble the intricate 1-azabicyclo[2.2.2]octane core. []
Q10: What is the significance of synthesizing non-natural this compound derivatives?
A10: The synthesis of non-natural this compound derivatives enables structure-activity relationship (SAR) studies, potentially leading to the discovery of more potent or selective therapeutic agents. []
Q11: What are the known biological activities of this compound and related alkaloids?
A11: this compound alkaloids exhibit a diverse range of biological activities, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


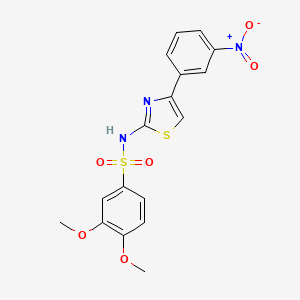
![4-amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide](/img/structure/B1680699.png)
![1-[(Z)-2-cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1,2,4-triazole](/img/structure/B1680700.png)
![8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1680701.png)
![3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B1680703.png)

![8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B1680706.png)
